3-((5-Chloro-2-methoxyphenyl)amino)-N-isopropylpropanamide
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Overview
Description
3-((5-Chloro-2-methoxyphenyl)amino)-N-isopropylpropanamide is a chemical compound with a molecular formula of C13H19ClN2O2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro-substituted methoxyphenyl group, an isopropyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloro-2-methoxyphenyl)amino)-N-isopropylpropanamide typically involves the reaction of 5-chloro-2-methoxyaniline with isopropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloro-2-methoxyphenyl)amino)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-((5-Chloro-2-methoxyphenyl)amino)-N-isopropylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Chloro-2-methoxyphenyl)amino)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide
- N-(5-Chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
3-((5-Chloro-2-methoxyphenyl)amino)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19ClN2O2 |
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Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-9(2)16-13(17)6-7-15-11-8-10(14)4-5-12(11)18-3/h4-5,8-9,15H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
BDSKHOWZJYYGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCNC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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